5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound characterized by the presence of a thienyl group attached to a 1,3,4-oxadiazole ring with a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-thienylmethanol with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-sulfonic acid
Reduction: this compound (reduced form)
Substitution: Alkylated derivatives of this compound
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the oxadiazole ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is structurally similar to other thiol-containing oxadiazoles, such as 4-methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol. its unique combination of the thienyl group and the oxadiazole ring sets it apart in terms of reactivity and biological activity. Other similar compounds include:
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-sulfonic acid
3-(3-Thienylmethyl)-1,2,4-oxadiazole-5-thiol
Properties
IUPAC Name |
5-(thiophen-3-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOHSFWIZDHFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372521 | |
Record name | 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262856-02-0 | |
Record name | 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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